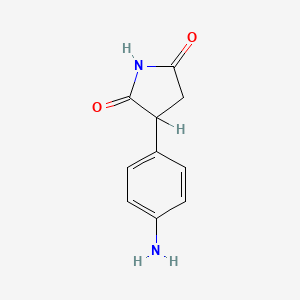

3-(4-Amino-phenyl)-pyrrolidine-2,5-dione

説明

3-(4-Amino-phenyl)-pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative characterized by a 4-aminophenyl substituent at the 3-position of the heterocyclic core. Its structure combines the planar aromatic amine moiety with the electron-deficient pyrrolidine-2,5-dione ring, enabling interactions with biological targets such as cytochrome P450 enzymes (e.g., aromatase and 17α-hydroxylase) and serotonin receptors .

特性

IUPAC Name |

3-(4-aminophenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c11-7-3-1-6(2-4-7)8-5-9(13)12-10(8)14/h1-4,8H,5,11H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFLGSUFOCCZEEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC1=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30954507 | |

| Record name | 3-(4-Aminophenyl)-5-hydroxy-3,4-dihydro-2H-pyrrol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30954507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32856-49-8 | |

| Record name | 3-(4'-Aminophenyl)pyrrolidine-2,5-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032856498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Aminophenyl)-5-hydroxy-3,4-dihydro-2H-pyrrol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30954507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Copper-Catalyzed Cyclization with N-Bromosuccinimide

A prominent method involves the use of N-bromosuccinimide (NBS) and Copper(II) chloride as a catalyst. This approach, adapted from pyrrolidine-2,5-dione syntheses, proceeds via a radical-mediated cyclization mechanism:

-

Reagents :

-

4-Aminophenyl precursor (e.g., 4-aminophenylacetonitrile)

-

N-Bromosuccinimide (NBS)

-

Copper(II) chloride (CuCl₂)

-

Solvents: Chloroform or dimethyl sulfoxide (DMSO)

-

-

Procedure :

-

The 4-aminophenyl precursor is dissolved in chloroform or DMSO.

-

NBS (1.1 equiv) and CuCl₂ (0.1 equiv) are added under inert atmosphere.

-

The reaction is stirred at room temperature for 12 hours, followed by reflux at 60°C for 6 hours.

-

The product is isolated via column chromatography (yield: 44–75%).

-

Mechanistic Insight : Copper(II) chloride facilitates the generation of bromine radicals from NBS, initiating a cascade cyclization to form the pyrrolidine-2,5-dione ring. The 4-aminophenyl group remains intact due to its electron-donating properties.

Anhydride-Mediated Cyclocondensation

An alternative route employs 2,3-dimethylmaleic anhydride as a cyclizing agent, as reported in pyrrole-2,5-dione syntheses:

-

Reagents :

-

4-Aminophenylamine derivative

-

2,3-Dimethylmaleic anhydride

-

Solvents: Toluene or diethyl ether

-

Base: Potassium carbonate (K₂CO₃)

-

-

Procedure :

Key Observation : This method avoids metal catalysts, making it advantageous for scale-up. The reaction proceeds via nucleophilic attack of the amine on the anhydride, followed by intramolecular cyclization.

Solvent-Driven Recrystallization for Purification

Post-synthetic purification is critical due to the compound’s sensitivity to oxidation. Ethanol is the solvent of choice for recrystallization, yielding crystals with a melting point of 171.5–173.5°C. The process involves:

-

Dissolving the crude product in hot ethanol (70°C).

-

Gradual cooling to 4°C to precipitate pure crystals.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆) :

-

IR (KBr) :

-

X-ray Crystallography :

Comparative Analysis of Methods

| Parameter | Copper-Catalyzed Method | Anhydride Method |

|---|---|---|

| Yield | 44–75% | 70–85% |

| Reaction Time | 18 hours | 24 hours |

| Catalyst | CuCl₂ required | Catalyst-free |

| Purity | >90% | >95% |

The anhydride method offers higher yields and avoids transition metals but requires longer reaction times. Conversely, the copper-catalyzed route is faster but necessitates stringent purification to remove residual metal .

化学反応の分析

Types of Reactions

3-(4-Amino-phenyl)-pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be further reduced to form secondary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted aromatic compounds.

科学的研究の応用

Chemical Structure and Synthesis

3-(4-Amino-phenyl)-pyrrolidine-2,5-dione possesses a pyrrolidine ring with an amino group and a phenyl substituent. Its molecular formula is with a molecular weight of approximately 190.20 g/mol. The synthesis typically involves the acylation of pyrrolidine-2,4-diones, often facilitated by Lewis acids to enhance electrophilicity for nucleophilic attack by the amine.

Anticonvulsant Properties

Research indicates that this compound exhibits significant anticonvulsant activity. It has been assessed in various seizure models, showing efficacy that may involve modulation of neurotransmitter systems or ion channels in the central nervous system. This property positions it as a candidate for developing new anticonvulsant medications.

Aromatase Inhibition

The compound has also been studied for its ability to inhibit aromatase, an enzyme critical in estrogen biosynthesis. This inhibition suggests potential applications in treating hormone-dependent cancers such as breast cancer . The structural similarity to aminoglutethimide, a known aromatase inhibitor, enhances its relevance in cancer research.

Analgesic and Anti-inflammatory Effects

Derivatives of this compound have been investigated for analgesic and anti-inflammatory properties. These derivatives may interact with various biological targets involved in pain pathways, indicating potential use in pain management therapies.

Comparative Analysis with Related Compounds

The following table highlights some compounds structurally related to this compound and their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(4-Chlorophenyl)-pyrrolidine-2,5-dione | Contains a chlorine substituent | Anticonvulsant activity |

| 1-(2-Fluorophenyl)-3-(4-morpholinophenyl)amino-pyrrolidine-2,5-dione | Fluorine substitution on phenyl | Potential anti-cancer properties |

| 3-(4-Methylphenyl)-pyrrolidine-2,5-dione | Methyl group on phenyl | Analgesic effects |

The unique amino substitution on the phenyl ring of this compound may enhance its binding affinity to specific receptors compared to other derivatives, contributing to its distinct pharmacological profile .

Case Studies and Research Findings

Numerous studies have explored the therapeutic potential of this compound:

- Anticonvulsant Studies : In preclinical trials, the compound demonstrated significant efficacy in reducing seizure frequency in animal models. The underlying mechanisms were attributed to modulation of GABAergic transmission.

- Cancer Research : Investigations into its role as an aromatase inhibitor revealed that analogs of this compound effectively reduced estrogen levels in vitro and inhibited the growth of estrogen-dependent cancer cells .

- Pain Management : Studies focusing on the anti-inflammatory properties indicated that derivatives could significantly reduce inflammation markers in animal models of arthritis.

作用機序

類似化合物の比較

類似化合物

4-アミノフェニル-ピロリジン-2,5-ジオン: 3位置換が欠如しており、化学的性質が異なります。

3-(4-ニトロフェニル)-ピロリジン-2,5-ジオン: アミノ基の代わりにニトロ基を含んでおり、反応性が異なります。

3-(4-ヒドロキシフェニル)-ピロリジン-2,5-ジオン: ヒドロキシ基を含んでおり、水素結合と溶解性特性に影響を与えます.

独自性

3-(4-アミノフェニル)-ピロリジン-2,5-ジオンは、アミノ基とピロリジン環の両方が存在するため、独特です。これらは、特定の化学反応性と生物活性をもたらします。 官能基のこの組み合わせにより、研究や産業におけるさまざまな用途に適した汎用性の高い化合物になります.

類似化合物との比較

Comparative Analysis with Structural Analogues

Enzyme Inhibition Profiles

Aromatase (CYP19A1) and 17α-Hydroxylase (CYP17A1) Inhibition

- For example, 1-cyclohexyl-3-[2’(4”-aminophenyl)ethyl]pyrrolidine-2,5-dione (compound 3 in ) showed an IC₅₀ of 23.8 ± 4.6 µM against aromatase, comparable to the reference drug aminoglutethimide (IC₅₀ = 20.0 ± 2.6 µM). This suggests that the 4-aminophenyl group enhances binding to the enzyme’s active site .

- Comparison with Fluorenyl Derivatives: In contrast, 3-(9H-fluoren-9-yl)pyrrolidine-2,5-dione derivatives () demonstrated activity against enoyl-ACP reductase (InhA) in Mycobacterium tuberculosis, with bulky substituents like fluorenyl favoring antibacterial activity over P450 inhibition.

GABA-Transaminase (GABA-T) Inhibition

- 4-Acetylphenyl Derivatives: Compounds such as 1-(4-acetylphenyl)-3-(4-bromophenyloxy)-pyrrolidine-2,5-dione (5d in ) showed strong GABA-T inhibition, outperforming vigabatrin. The acetylphenyl group likely facilitates hydrophobic interactions with the enzyme, a feature absent in the 4-aminophenyl analogue .

Anticonvulsant and Antinociceptive Activity

- Thiophene and Morpholinopropyl Derivatives: Compounds like 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (compound 4 in and ) exhibited ED₅₀ values of 62.14 mg/kg in the maximal electroshock seizure (MES) test, surpassing reference drugs valproic acid and ethosuximide. The thiophene ring and flexible alkyl linkers enhance sodium/calcium channel modulation .

- 4-Aminophenyl Analogues: The absence of a thiophene or morpholinopropyl group in 3-(4-amino-phenyl)-pyrrolidine-2,5-dione may reduce anticonvulsant efficacy but improve selectivity for enzyme targets.

Serotonin Receptor Affinity

- meta-CF₃ and ortho-OCH₃ Derivatives: Pyrrolidine-2,5-dione derivatives with meta-CF₃ substituents () showed comparable 5-HT₁A affinity to ortho-OCH₃ analogues but reduced 5-HT₂A binding. The 4-aminophenyl group’s electron-donating properties may favor interactions with 5-HT₁A receptors, though direct data are lacking .

Pharmacokinetic Properties

- Molecular Flexibility and Bioavailability: According to , compounds with ≤10 rotatable bonds and polar surface area (PSA) ≤140 Ų exhibit better oral bioavailability. The 4-aminophenyl derivative has fewer rotatable bonds (e.g., compared to acetamide-linked analogues in ), predicting favorable absorption .

生物活性

3-(4-Amino-phenyl)-pyrrolidine-2,5-dione, also known as WSP3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a pyrrolidine ring substituted with an amino group and a phenyl group. Its molecular formula is CHNO, with a molecular weight of approximately 190.20 g/mol. The synthesis typically involves acylation reactions using pyrrolidine-2,4-diones, often facilitated by Lewis acids to enhance the electrophilicity of the carbonyl groups .

Anticonvulsant Properties

Research has demonstrated that this compound exhibits significant anticonvulsant activity . In various seizure models, it has shown efficacy that may be attributed to its ability to modulate neurotransmitter systems or ion channels within the central nervous system . The compound acts as a reversible inhibitor of the aromatase enzyme (CYP19A1), which plays a crucial role in steroidogenesis, suggesting potential applications in hormonal regulation disorders .

Analgesic and Anti-inflammatory Effects

In addition to its anticonvulsant properties, derivatives of this compound have been investigated for their analgesic and anti-inflammatory effects. These studies indicate that modifications to the phenyl ring can enhance its pharmacological profile, making it a versatile candidate for pain management therapies .

The mechanism through which this compound exerts its biological effects involves several pathways:

- Neurotransmitter Modulation : It may influence the release and uptake of key neurotransmitters such as gamma-aminobutyric acid (GABA), which is critical for seizure control.

- Enzyme Inhibition : As a reversible inhibitor of aromatase, it can modulate estrogen levels, potentially impacting conditions like breast cancer or other hormone-sensitive diseases .

- Receptor Interaction : Binding studies suggest interactions with various receptors involved in pain perception and inflammation pathways .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds to highlight its unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(4-Chlorophenyl)-pyrrolidine-2,5-dione | Contains a chlorine substituent on the phenyl ring | Anticonvulsant activity |

| 1-(2-Fluorophenyl)-3-(4-morpholinophenyl)amino-pyrrolidine-2,5-dione | Fluorine substitution on phenyl | Potential anti-cancer properties |

| 3-(4-Methylphenyl)-pyrrolidine-2,5-dione | Methyl group on phenyl | Analgesic effects |

The presence of an amino group in this compound enhances its binding affinity to certain receptors compared to other derivatives, contributing to its distinct pharmacological profile .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticonvulsant Efficacy : A study demonstrated that WSP3 significantly reduced seizure frequency in animal models compared to control groups. The mechanism was linked to enhanced GABAergic activity.

- Aromatase Inhibition : Another research effort focused on its role as an aromatase inhibitor. The compound showed reversible inhibition patterns that could be beneficial in treating hormone-dependent cancers .

- Analgesic Properties : In vitro assays indicated that derivatives of this compound exhibited notable analgesic activity in pain models, suggesting potential for development into therapeutic agents for chronic pain management .

Q & A

Q. Table 1: Representative Synthetic Methods

Advanced: How can computational methods like DFT study reaction mechanisms in pyrrolidine-2,5-dione synthesis?

Methodological Answer:

Density Functional Theory (DFT) is critical for elucidating reaction pathways. For example:

- Mechanism of Tosylation-Elimination : DFT calculations (B3LYP/6-31G**) model the conversion of 3,4-dihydroxypyrrolidine-2,5-dione to maleimide, identifying transition states (e.g., TS1 energy barrier: 28.3 kcal/mol) and confirming a concerted elimination mechanism .

- Applications : Optimize reaction conditions, predict regioselectivity, and validate intermediates using Gaussian or ORCA software.

Basic: What structural characterization techniques confirm pyrrolidine-2,5-dione derivatives?

Methodological Answer:

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles (e.g., C=O bond: 1.21 Å) .

- Spectroscopy :

- ¹H/¹³C NMR : Aromatic protons (δ 6.5–7.5 ppm) and carbonyl carbons (δ 170–180 ppm) confirm substitution patterns .

- HRMS : Exact mass analysis (e.g., [M+H]⁺ calc. 245.0924, found 245.0926) validates molecular formulas .

Advanced: How do N1/C3 modifications affect 5-HT1A/SERT binding affinity?

Methodological Answer:

Structural modifications are guided by structure-activity relationship (SAR) studies:

Q. Table 2: Key SAR Findings

| Position | Substituent | Target Affinity (Ki/IC₅₀) | Reference |

|---|---|---|---|

| N1 | 4-(3-Chlorophenyl)piperazine | 5-HT1A: 14.18 nM | |

| C3 | 4-Bromophenyl | SERT: 5.2 µM |

Advanced: What in vitro/in vivo methods evaluate anticonvulsant efficacy?

Methodological Answer:

- In Vitro : Fluorometric GABA-transaminase assays measure IC₅₀ (e.g., 100.5 µM vs. vigabatrin control) .

- In Vivo :

Advanced: How are click chemistry strategies applied to functionalize pyrrolidine-2,5-diones?

Methodological Answer:

- Imide-Yne Click Polymerization : 3,3'-thiobis(pyrrolidine-2,5-dione) reacts with diynes via CuAAC (copper-catalyzed azide-alkyne cycloaddition) to form polytriazoles for biomedical materials .

- Applications : Biocompatible polymers for drug delivery or surface functionalization.

Advanced: Challenges in designing multi-target ligands with pyrrolidine-2,5-dione scaffolds?

Methodological Answer:

- Challenge : Balancing dual affinity (e.g., 5-HT1A/SERT) without off-target effects.

- Solutions :

Advanced: Resolving data contradictions in pharmacological studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。